

An In-depth Technical Guide to (E)-2-Ethyl-2-butenal

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Compound of Interest

Compound Name: 2-Ethyl-2-butenal

Cat. No.: B7823380

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-**2-ethyl-2-butenal**, a reactive α,β -unsaturated aldehyde. The document details its chemical identity, physicochemical properties, synthesis, and potential biological significance, with a focus on information relevant to research and development.

Chemical Identity and Properties

(E)-**2-Ethyl-2-butenal**, also known as 2-ethylcrotonaldehyde, is an organic compound with the molecular formula $C_6H_{10}O$.^[1] It is characterized by an aldehyde functional group conjugated with a carbon-carbon double bond, a structural motif that confers significant chemical reactivity.

Table 1: Chemical Identifiers for (E)-**2-Ethyl-2-butenal**

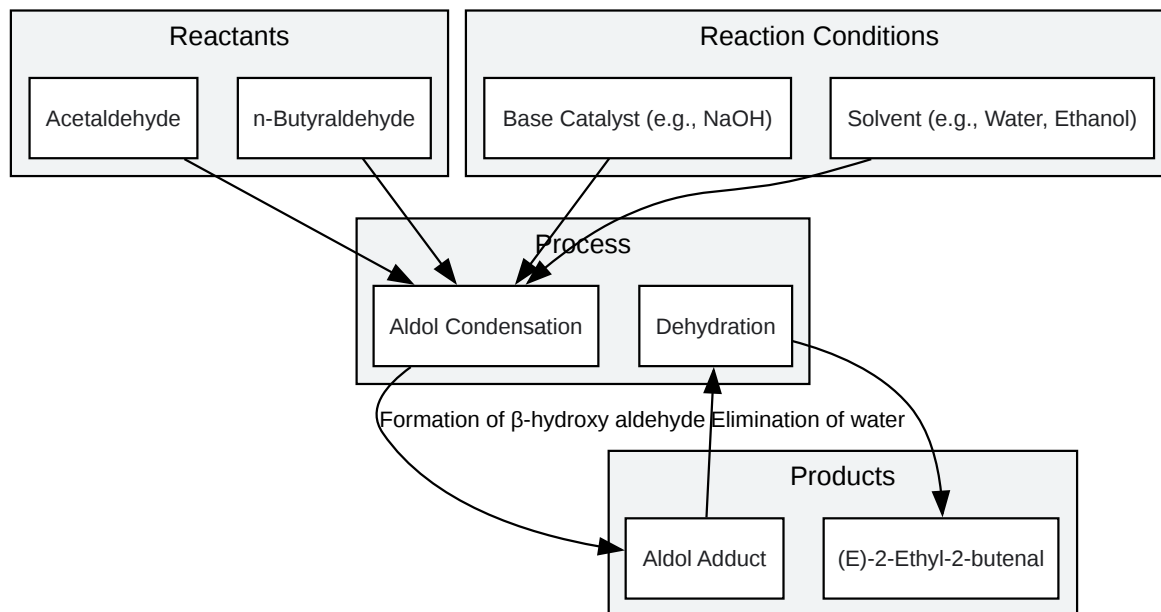
Identifier	Value
IUPAC Name	(E)-2-ethylbut-2-enal
CAS Number	19780-25-7, 63883-69-2 ((E)-isomer)[2]
Molecular Formula	C ₆ H ₁₀ O[1]
Molecular Weight	98.14 g/mol [2]
Synonyms	2-Ethylcrotonaldehyde, trans-2-Ethylcrotonal, 2-Ethyl-trans-2-butenal[1][3]

Table 2: Physicochemical Properties of (E)-2-Ethyl-2-butenal

Property	Value
Appearance	Colorless liquid (presumed)
Boiling Point	136.55 °C (estimated)[4]
Flash Point	28.30 °C (estimated)[4]
Water Solubility	4710 mg/L at 25 °C (estimated)[4]
logP (o/w)	1.597 (estimated)[4]

Synthesis of (E)-2-Ethyl-2-butenal

The primary method for the synthesis of (E)-2-ethyl-2-butenal is the aldol condensation of acetaldehyde and n-butyraldehyde.[5] This reaction involves the formation of a new carbon-carbon bond and can be catalyzed by either acid or base. The general workflow for this synthesis is depicted below.



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Caption: General workflow for the synthesis of (E)-**2-Ethyl-2-butenal** via aldol condensation.

Experimental Protocol: Aldol Condensation of Acetaldehyde and n-Butyraldehyde

The following is a representative experimental protocol for the synthesis of 2-alkylalk-2-enals, adapted for the preparation of (E)-**2-ethyl-2-butenal**.^[6]

Materials:

- n-Butyraldehyde
- Acetaldehyde
- Sodium hydroxide (NaOH) solution (e.g., 2 M)
- Ethanol

- Diethyl ether
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

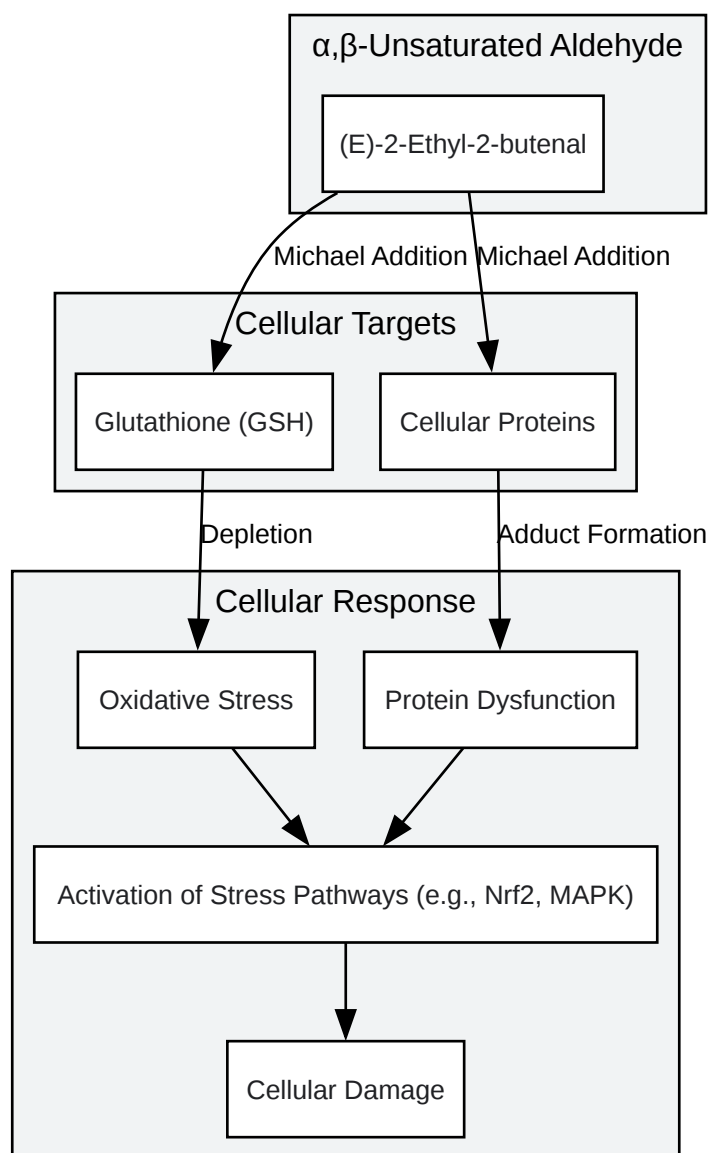
- To a stirred solution of n-butyraldehyde in ethanol in a round-bottom flask, slowly add the sodium hydroxide solution via a dropping funnel at a controlled temperature (e.g., 0-5 °C).
- After the addition of the base, slowly add acetaldehyde to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x volume).
- Wash the combined organic layers with saturated NaHCO_3 solution, followed by brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to obtain (E)-**2-ethyl-2-butenal**.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway interactions of (E)-**2-ethyl-2-butenal** are limited. However, as an α,β -unsaturated aldehyde, its reactivity is expected to be similar to other compounds in this class, such as crotonaldehyde. These compounds are known to be highly reactive electrophiles that can readily form covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione. This reactivity is the basis for their biological effects, which often include cytotoxicity and irritant properties.

The general mechanism of action for α,β -unsaturated aldehydes involves their ability to induce cellular stress through the depletion of intracellular glutathione and the modification of critical proteins. This can lead to the activation of various stress-response signaling pathways.



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Caption: Putative signaling pathway for α,β -unsaturated aldehyde-induced cellular stress.

Safety and Toxicology

(E)-2-Ethyl-2-butenal is classified as a flammable liquid and is toxic in contact with skin. It is also known to cause skin and serious eye irritation.[2] As with other α,β -unsaturated aldehydes, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Studies on the closely related compound crotonaldehyde (2-butenal) have shown it to be a potent irritant to the eyes, skin, and respiratory tract.[7] Chronic exposure to aldehydes can lead to pathological changes in the upper respiratory tract.[8] Some aldehydes have also been shown to be genotoxic.[8] Given the structural similarity, it is prudent to assume that (E)-2-ethyl-2-butenal may exhibit similar toxicological properties.

Table 3: Toxicity Data for 2-ethyl-2-butenal

Exposure Route	Species	Dose	Effect
Oral	Rat	LD50: 2600 uL/kg	-
Dermal	Rabbit	LD50: 500 uL/kg	-

Data from Toxicology and Applied Pharmacology. Vol. 28, Pg. 313, 1974, as cited in The Good Scents Company.[4]

Conclusion

(E)-2-Ethyl-2-butenal is a reactive α,β -unsaturated aldehyde with potential applications in chemical synthesis. Its biological activity is likely driven by its electrophilic nature, leading to interactions with cellular nucleophiles and the induction of cellular stress. While specific data on its biological effects and signaling pathway interactions are scarce, information from related compounds suggests that it should be handled with care due to its potential toxicity and irritant properties. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-2-Ethyl-2-butenal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823380#iupac-name-and-cas-number-for-2-ethyl-2-butenal]

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